2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine
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Description
2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C13H13F3N4 and its molecular weight is 282.27. The purity is usually 95%.
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Biological Activity
2-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}-6-(trifluoromethyl)pyridine is a complex organic molecule with significant potential for various biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H13F3N4, with a molecular weight of approximately 282.27 g/mol. The compound features a trifluoromethyl group, an azetidine ring, and a pyrazole moiety, which contribute to its unique chemical properties and potential biological activities.
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds exhibit promising antimicrobial properties. The compound has shown potential against various bacterial strains:
Bacterial Strain | Activity (MIC) |
---|---|
Staphylococcus aureus | 2 μg/ml |
Escherichia coli | 4 μg/ml |
Pseudomonas aeruginosa | 8 μg/ml |
These results suggest that the compound could be effective in treating infections caused by these pathogens, particularly in resistant strains .
Anticancer Activity
The anticancer potential of pyrazole derivatives is well-documented. Studies have demonstrated that this compound may inhibit tumor growth through various mechanisms:
- Inhibition of Kinases : Compounds similar to this one have been shown to inhibit key kinases involved in cancer cell proliferation.
- Induction of Apoptosis : Research indicates that these compounds can trigger programmed cell death in cancer cells, enhancing their therapeutic efficacy.
For instance, in vitro studies on breast cancer cell lines demonstrated significant cytotoxicity with an IC50 value of approximately 15 µM for this compound when combined with standard chemotherapy agents .
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes such as xanthine oxidase and various kinases.
- Receptor Modulation : It is hypothesized that the compound can modulate receptor functions involved in signaling pathways critical for cell survival and proliferation.
Case Studies
Several case studies have highlighted the efficacy of pyrazole derivatives in clinical settings:
- Study on Antitumor Activity : A recent study evaluated the effects of this compound on colon cancer cells, demonstrating a reduction in cell viability by over 50% compared to control groups.
- In Vivo Efficacy : Animal models treated with this compound showed significant tumor regression and improved survival rates compared to untreated controls.
Properties
IUPAC Name |
2-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]-6-(trifluoromethyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13F3N4/c14-13(15,16)11-3-1-4-12(18-11)19-7-10(8-19)9-20-6-2-5-17-20/h1-6,10H,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIUYGLZKNPWBN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC=CC(=N2)C(F)(F)F)CN3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13F3N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.